molecular formula C22H15N3O3 B11528719 3-[(1Z)-2-oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one

3-[(1Z)-2-oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one

Cat. No.: B11528719
M. Wt: 369.4 g/mol
InChI Key: FOIOQRDLZZMGHE-PLRJNAJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1Z)-2-OXO-2-PHENYL-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE is a complex organic compound with a unique structure that includes a benzoxazinone core and phenylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1Z)-2-OXO-2-PHENYL-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE typically involves the condensation of 2-phenylhydrazine with a suitable benzoxazinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(1Z)-2-OXO-2-PHENYL-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazinone core or the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-[(1Z)-2-OXO-2-PHENYL-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1Z)-2-OXO-2-PHENYL-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its hydrazone linkage allows it to participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1Z)-2-OXO-2-PHENYL-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE is unique due to its benzoxazinone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H15N3O3

Molecular Weight

369.4 g/mol

IUPAC Name

3-[(Z)-N-anilino-C-benzoylcarbonimidoyl]-1,4-benzoxazin-2-one

InChI

InChI=1S/C22H15N3O3/c26-21(15-9-3-1-4-10-15)19(25-24-16-11-5-2-6-12-16)20-22(27)28-18-14-8-7-13-17(18)23-20/h1-14,24H/b25-19-

InChI Key

FOIOQRDLZZMGHE-PLRJNAJWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=N\NC2=CC=CC=C2)/C3=NC4=CC=CC=C4OC3=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C3=NC4=CC=CC=C4OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.